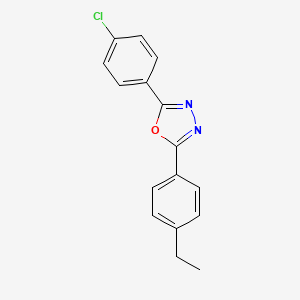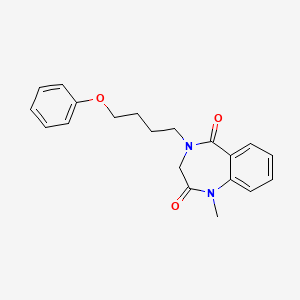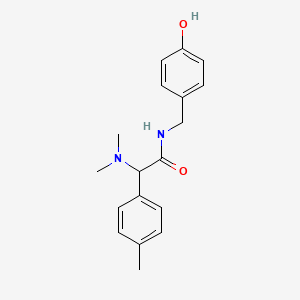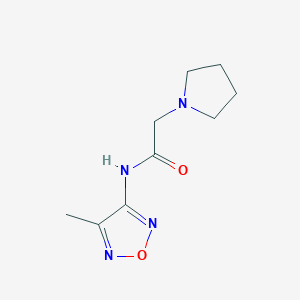
2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential as a diagnostic tool for Alzheimer's disease. In the field of material science, this compound has been investigated for its potential applications in the development of organic light-emitting diodes and organic photovoltaic devices.
作用機序
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments is its versatility. This compound can be easily synthesized using various methods, and its mechanism of action can be studied in various cellular and animal models. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and its long-term effects on human health are not fully understood.
将来の方向性
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of this compound's potential as a diagnostic tool for other diseases. In addition, there is a need for further studies on the safety and toxicity of this compound, particularly in human models. Finally, there is a need for more studies on the mechanisms of action of this compound, which could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorophenyl hydrazine with 2-(1,3-benzodioxol-5-yl)acetonitrile in the presence of a catalyst such as trifluoroacetic acid. This reaction leads to the formation of the intermediate compound, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final product.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHNAYQYMQVANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)
![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)


![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)
![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)

![3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)
![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)

![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)